H-Met-OtBu·HCl: A Comprehensive Technical Guide for Researchers
H-Met-OtBu·HCl: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and biological relevance of H-Met-OtBu·HCl (L-Methionine tert-butyl ester hydrochloride). Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, data summaries, and visualizations to support the effective use of this versatile amino acid derivative.
Core Chemical Properties
H-Met-OtBu·HCl is a protected form of the essential amino acid L-methionine, widely utilized in peptide synthesis and as a precursor in the development of pharmaceuticals and nutraceuticals. The tert-butyl ester protection of the carboxylic acid group enhances its solubility in organic solvents and allows for controlled, sequential peptide bond formation.
Physicochemical Data
A summary of the key quantitative data for H-Met-OtBu·HCl is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 91183-71-0 | [1] |
| Molecular Formula | C₉H₂₀ClNO₂S | [2] |
| Molecular Weight | 241.78 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 144 - 152 °C | N/A |
| Solubility | Soluble in DMSO (50 mg/mL) | N/A |
| Storage | 4°C, sealed from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month). | [2] |
Structural Information
The chemical structure of H-Met-OtBu·HCl features a tert-butyl ester protecting the carboxylic acid and a hydrochloride salt of the primary amine.
Experimental Protocols
The primary application of H-Met-OtBu·HCl is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The following protocols are representative examples of its use.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for the incorporation of an H-Met-OtBu·HCl residue into a peptide chain using Fmoc-based SPPS.
2.1.1. Detailed Coupling Protocol (Manual SPPS)
This protocol describes the manual coupling of H-Met-OtBu·HCl to a resin-bound peptide with a free N-terminal amine.
Materials:
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Fmoc-deprotected peptide-resin
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H-Met-OtBu·HCl
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Solvent (Peptide synthesis grade N,N-Dimethylformamide - DMF)
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Washing solvents (DMF, Dichloromethane - DCM)
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Kaiser test kit
Procedure:
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Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
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Activation of Amino Acid: In a separate vessel, dissolve H-Met-OtBu·HCl (2-4 equivalents relative to resin loading), HBTU (1.9-3.9 equivalents), and HOBt (optional, to suppress racemization) in DMF. Add DIPEA (3-6 equivalents) to the mixture and vortex for 1-2 minutes. This creates the activated amino acid solution.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction.
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Washing: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.
Cleavage and Deprotection of Methionine-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. For peptides containing methionine and tert-butyl protecting groups, a carefully formulated cleavage cocktail is essential to prevent side reactions.
Potential Side Reactions:
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Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.
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S-alkylation (tert-butylation): The tert-butyl cations generated during the cleavage of OtBu and other tBu-based protecting groups can alkylate the methionine sulfur.
Recommended Cleavage Cocktail: A common cleavage cocktail to mitigate these side reactions is Reagent K or a similar mixture.
| Component | Purpose | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | 82.5% |
| Water | Cation scavenger | 5% |
| Phenol | Cation scavenger | 5% |
| Thioanisole | Cation scavenger, prevents S-alkylation | 5% |
| 1,2-Ethanedithiol (EDT) | Cation scavenger, reduces oxidation | 2.5% |
Procedure:
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Dry the peptide-resin thoroughly.
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Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
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Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
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Dry the crude peptide under vacuum.
Purification and Analysis
2.3.1. Purification by Reversed-Phase HPLC (RP-HPLC)
Crude peptides are typically purified using preparative RP-HPLC.
Typical Conditions:
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Column: C18 stationary phase.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
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Detection: UV absorbance at 214 nm and 280 nm.
2.3.2. Characterization by Mass Spectrometry
The identity and purity of the final peptide are confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The observed molecular weight should correspond to the calculated mass of the desired peptide.
Biological Context: Methionine Metabolism and Signaling
While H-Met-OtBu·HCl is a synthetic building block, the methionine it provides is a crucial player in cellular metabolism and signaling. Understanding this context is vital for researchers designing peptides with potential biological activity.
Methionine Metabolism Overview
Methionine is an essential amino acid that is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is involved in the methylation of DNA, RNA, proteins, and lipids. The methionine metabolic pathway also leads to the production of cysteine and glutathione, which are critical for cellular redox balance.
Methionine and the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Recent research has shown that the availability of methionine, through its conversion to SAM, plays a key role in activating the mTORC1 complex. This occurs through the sensing of SAM levels by cellular proteins, which in turn modulates mTORC1 activity.
The following diagram illustrates the central role of Methionine in the S-adenosylmethionine (SAM) synthesis pathway and its link to the mTOR signaling pathway.
This connection highlights that the incorporation of methionine into a peptide could influence its interaction with cellular pathways that are sensitive to nutrient availability.
Conclusion
H-Met-OtBu·HCl is a valuable tool for the synthesis of methionine-containing peptides. Its use requires careful consideration of potential side reactions, particularly during the final cleavage and deprotection steps. By employing appropriate scavengers and optimized protocols, researchers can successfully synthesize and purify these peptides. Furthermore, an understanding of the central role of methionine in cellular metabolism and signaling provides a framework for the rational design of peptides with desired biological activities.
